1,10-Phenanthroline-4,7-dicarbaldehyde
Overview
Description
1,10-Phenanthroline-4,7-dicarbaldehyde is a chemical compound with the molecular formula C14H8N2O2 and a molecular weight of 236.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a melting point of 160 °C (decomp), a predicted boiling point of 503.8±45.0 °C, and a predicted density of 1.410±0.06 g/cm3 . Its pKa is predicted to be 2.23±0.10 .Scientific Research Applications
Synthesis and Chelating Properties
1,10-Phenanthroline derivatives like 1,10-Phenanthroline-4,7-dicarbaldehyde are valuable in synthesizing multidentate chelating agents. Their function in forming complexes with various bivalent metals like iron, cobalt, nickel, and copper has been explored. These complexes exhibit interesting coordination properties due to the steric constraints within the molecule, often showing a tendency towards tridentate coordination (Abushamleh & Goodwin, 1980).
Fluorescent Probes and Ion Recognition
The compound has been utilized in the development of fluorogenic probes for the detection of specific ions, such as hypochlorite, in aqueous solutions. This application leverages its ability to undergo chemical transformations upon interaction with certain ions, leading to significant changes in emission intensity (Pamuk Algi, 2016).
Magnetic Properties and Metal Clusters
This compound-based ligands have been instrumental in creating polynuclear iron clusters. These clusters demonstrate unique magnetic properties and potential applications in molecular magnetism (Miao et al., 2010).
Catalyst Development
The reactivity of 1,10-Phenanthroline with carbonyl compounds has been explored to create a variety of ligands. These ligands serve as libraries for catalyst exploration, enhancing the scope of synthetic chemistry (Weitgenant et al., 2004).
Electrochemistry and Sensing Applications
This compound has significant implications in electrochemistry, particularly in the selective recognition of metal ions and sensing of substances like hydrogen peroxide. Its electro-oxidation potential and interaction with multiwalled carbon nanotubes have been studied for these purposes (Gayathri & Kumar, 2014).
Luminescent Materials and Coordination Compounds
1,10-Phenanthroline's structural and chemical properties make it a versatile material for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds. These compounds find applications in various analytical and technological fields (Accorsi et al., 2009).
Safety and Hazards
In case of inhalation, skin contact, eye contact, or ingestion, immediate first aid measures are recommended . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
1,10-phenanthroline-4,7-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-7-9-3-5-15-13-11(9)1-2-12-10(8-18)4-6-16-14(12)13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJOBZLFARGFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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